molecular formula C9H12ClNO3S B3367666 N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide CAS No. 187831-22-7

N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide

Cat. No.: B3367666
CAS No.: 187831-22-7
M. Wt: 249.72 g/mol
InChI Key: UMJVCKLQCMEZSH-SECBINFHSA-N
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Description

N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide (CAS 187831-22-7) is a chiral sulfonamide derivative with a molecular formula of C₉H₁₂ClNO₃S and a molecular weight of 249.714 g/mol . Its structure features a methanesulfonamide group attached to a para-substituted phenyl ring, which is further modified by a (1S)-2-chloro-1-hydroxyethyl moiety. This compound is primarily utilized in research settings, with applications in medicinal chemistry and drug development, though its specific pharmacological targets remain under investigation .

Properties

IUPAC Name

N-[4-[(1S)-2-chloro-1-hydroxyethyl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO3S/c1-15(13,14)11-8-4-2-7(3-5-8)9(12)6-10/h2-5,9,11-12H,6H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJVCKLQCMEZSH-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)NC1=CC=C(C=C1)[C@@H](CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10451802
Record name N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187831-22-7
Record name N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide involves several steps. One common method includes the reaction of 4-[(1S)-2-chloro-1-hydroxyethyl]aniline with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high yield .

Chemical Reactions Analysis

N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide is utilized as a building block in organic synthesis. It serves as a reagent in various chemical reactions, including:

  • Oxidation: Using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles like amines or thiols under appropriate conditions .

Biology

In biological research, this compound is employed primarily in proteomics to investigate protein interactions and functions. Its ability to bind to specific proteins or enzymes allows researchers to study alterations in activity and the underlying biological pathways involved .

Case Study 1: Enzyme Interaction Studies

Research has demonstrated that this compound interacts with certain enzymes, modulating their activity. Such interactions are crucial for understanding its potential therapeutic applications. Techniques like surface plasmon resonance have been used to quantify these binding interactions, revealing insights into its efficacy as a modulator of enzyme function .

Case Study 2: Synthesis of Derivative Compounds

The compound has been used as a precursor in the synthesis of various derivatives with enhanced biological activity. For instance, modifications to the chloro-hydroxyethyl group have been explored to improve binding affinity and specificity toward target proteins, indicating its potential role in drug development.

Mechanism of Action

The mechanism by which N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Enantiomeric Form: N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide

  • CAS : 157023-58-0
  • Molecular Formula: C₉H₁₂ClNO₃S (identical to the target compound)
  • Key Difference : The 1R stereochemistry at the chiral center instead of 1S.
  • Implications: Enantiomers often exhibit divergent pharmacological activities due to altered receptor binding.

Sotalol Hydrochloride Derivatives

  • Example: N-[4-[(1S)-1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]methanesulfonamide monohydrochloride (CAS 4549-94-4)
  • Molecular Formula : C₁₂H₂₁ClN₂O₃S
  • Key Differences: Substitution of the chloro group with an isopropylamino moiety. Presence of a hydrochloride salt for enhanced solubility.
  • Pharmacological Context: Sotalol derivatives are beta-blockers with class III antiarrhythmic activity. The replacement of chloro with isopropylamino in sotalol highlights the importance of amino groups in beta-adrenergic receptor antagonism, a feature absent in the target compound .

Agrochemical Sulfonamides (e.g., Tolylfluanid)

  • Example: 1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide
  • Molecular Formula: C₁₀H₁₂Cl₂FNO₂S₂
  • Key Differences :
    • Dichloro-fluoro substituents on the sulfonamide group.
    • Aromatic ring substituted with a methyl group.
  • The halogen-rich structure enhances stability in environmental conditions but may increase toxicity .

Pharmacologically Relevant Analogues

Sch225336 (CB2-Selective Bis-Sulfone)

  • Structure : N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide
  • Key Differences :
    • Bis-sulfone groups and methoxy substituents.
    • Larger molecular weight (C₂₄H₂₈N₂O₇S₂) compared to the target compound.
  • Activity: A cannabinoid receptor CB2-selective ligand, indicating that sulfonamide derivatives can exhibit receptor specificity based on substituent patterns .

Kinase Inhibitor Analogues

  • Example : N-(4-(1-cyclohexyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-3-yl)phenyl)methanesulfonamide
  • Key Differences :
    • Incorporation of a heterocyclic imidazo-pyrrolo-pyrazine core.
    • Cyclohexyl substituent for hydrophobic interactions.
  • Applications : Such compounds target kinase pathways (e.g., JAK/STAT), demonstrating the versatility of sulfonamides in modulating enzyme activity .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS No. Molecular Formula Key Substituents Stereochemistry Molecular Weight (g/mol) Pharmacological Notes
This compound 187831-22-7 C₉H₁₂ClNO₃S Chloro-hydroxyethyl 1S 249.71 Research compound, chiral specificity
N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide 157023-58-0 C₉H₁₂ClNO₃S Chloro-hydroxyethyl 1R 249.71 Enantiomer with potential divergent activity
Sotalol Hydrochloride 4549-94-4 C₁₂H₂₁ClN₂O₃S Hydroxy-ethyl-isopropylamino S-configuration 308.82 Beta-blocker, antiarrhythmic
Sch225336 - C₂₄H₂₈N₂O₇S₂ Bis-sulfone, methoxy groups 1S 536.68 CB2 receptor ligand
Tolylfluanid - C₁₀H₁₂Cl₂FNO₂S₂ Dichloro-fluoro, dimethylamino-sulfonyl - 348.25 Fungicide

Research Findings and Implications

  • Chiral Specificity: The 1S configuration in the target compound may enhance binding to chiral targets, as seen in other enantiomerically selective drugs (e.g., beta-blockers like propranolol) .
  • Structural Flexibility : Sulfonamides tolerate diverse substituents, enabling applications ranging from agrochemicals (e.g., tolylfluanid) to receptor modulators (e.g., Sch225336) .
  • Pharmacological Potential: While the target compound lacks the amino groups critical for beta-blockade (as in sotalol), its chloro-hydroxyethyl group could facilitate interactions with oxidoreductases or halogen-sensitive targets .

Biological Activity

N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide is a synthetic compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its antimicrobial properties, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro-hydroxyethyl group attached to a phenyl ring , along with a methanesulfonamide moiety . Its molecular formula is C11H14ClN1O3S, and it has a molecular weight of approximately 277.77 g/mol. The unique structural components contribute to its biological activity by enhancing binding affinity to various molecular targets.

This compound interacts with specific enzymes and receptors, modulating their activity. The chloro-hydroxyethyl group is crucial for this interaction, as it influences the compound's binding affinity and specificity towards biological targets. This modulation can lead to therapeutic effects, particularly in antimicrobial applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study screening several newly synthesized compounds revealed that those with similar structures showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), while demonstrating moderate effects against Gram-negative bacteria like Escherichia coli and yeasts like Candida albicans .

Table 1: Antimicrobial Activity of this compound

PathogenActivity Level
Staphylococcus aureusHigh
MRSAHigh
Escherichia coliModerate
Candida albicansModerate

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound. Notable findings include:

  • Antimicrobial Screening : In a quantitative structure-activity relationship (QSAR) analysis, derivatives of chloroacetamides were tested for their antimicrobial potential. The results indicated that compounds with halogenated phenyl rings were particularly effective due to their lipophilicity, which facilitates membrane penetration .
  • Enzyme Interaction Studies : The compound has been studied for its interactions with specific enzymes involved in metabolic pathways. These interactions suggest potential applications in drug development targeting metabolic disorders or infections .
  • Proteomics Research : this compound has been utilized in proteomics to investigate protein interactions, further elucidating its role in cellular processes .

Q & A

Basic: What are the recommended synthetic routes for N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide, and how can reaction yields be optimized?

Answer:
The compound can be synthesized via nucleophilic substitution or epoxide ring-opening reactions. A validated method involves reacting an epoxide intermediate (e.g., N-[4-[[(2S)-Oxiran-2-yl]methoxy]phenyl]methanesulfonamide) with a chlorinated nucleophile (e.g., 2-chloroethylamine) in ethanol under reflux. For optimization:

  • Temperature control : Maintain reflux conditions (70–80°C) to balance reaction rate and side-product formation.
  • Purification : Use column chromatography with gradients of dichloromethane:methanol:NH₃ (e.g., 0–30%) to isolate the product (yields ~85%) .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance epoxide reactivity.

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • NMR : Use ¹H/¹³C NMR to confirm stereochemistry at the (1S)-chiral center and verify the methanesulfonamide group (δ ~3.0 ppm for CH₃SO₂) .
  • HPLC-MS : Employ reverse-phase C18 columns with ESI+ ionization to assess purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z 290.1) .
  • PXRD : Analyze crystallinity, especially if synthesizing hydrochloride salts (common in related sulfonamides) .

Basic: What is the primary pharmacological target of this compound, and what evidence supports this?

Answer:
The compound acts as a CB2 receptor inverse agonist , evidenced by structural homology to triaryl bis-sulfones (e.g., Sch.225336) that selectively bind CB2. Key

  • Binding assays : Competitive displacement of [³H]CP-55,940 in CB2-transfected cell lines (IC₅₀ < 100 nM).
  • Functional assays : Inhibition of cAMP accumulation in CB2-mediated pathways .

Basic: How can enantiomeric purity be assessed given the (1S)-chiral center?

Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane:isopropanol (90:10) to resolve enantiomers. Retention time differences ≥2 min indicate high enantiomeric excess (>99%) .
  • Polarimetry : Compare specific rotation ([α]D²⁵) with literature values for the (1S)-enantiomer (e.g., +15° to +20° in methanol) .

Basic: What formulation strategies improve solubility for in vivo studies?

Answer:

  • Salt formation : Synthesize hydrochloride salts (common in sulfonamides like sotalol) to enhance aqueous solubility (e.g., 5–10 mg/mL in PBS) .
  • Co-solvents : Use 10% DMSO/10% Cremophor EL in saline for intravenous administration .

Advanced: How should researchers address contradictions in CB2 receptor affinity data across assays?

Answer:

  • Orthogonal assays : Cross-validate using radioligand binding (cell membranes), β-arrestin recruitment (PathHunter®), and cAMP inhibition (GloSensor®) to confirm target engagement .
  • Species variability : Test human vs. rodent CB2 receptors, as affinity differences up to 10-fold are reported .

Advanced: Does the (1S)-enantiomer exhibit distinct activity compared to the (1R)-form?

Answer:
Yes. The (1S)-enantiomer shows 10–20× higher CB2 selectivity than (1R) in functional assays. Methodology:

  • Stereoselective synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution.
  • Docking studies : The (1S)-hydroxyethyl group aligns with CB2’s hydrophobic pocket, while (1R) causes steric clashes .

Advanced: How can structure-activity relationship (SAR) studies optimize CB2 selectivity?

Answer:

  • Substitution patterns : Modify the phenyl ring (e.g., 4-Cl or 4-OCH₃) to enhance lipophilicity (logP 2.5–3.5) and reduce off-target CB1 binding .
  • Sulfonamide replacements : Replace methanesulfonamide with trifluoromethanesulfonamide (Sch.414319) to improve metabolic stability .

Advanced: What in vitro models assess metabolic stability, and what are key findings?

Answer:

  • Liver microsomes : Incubate with human/rat microsomes (1 mg/mL, NADPH). Half-life (t₁/₂) <30 min indicates rapid CYP3A4-mediated oxidation .
  • Metabolite ID : LC-QTOF detects hydroxylation at the chlorinated ethyl group (major pathway) .

Advanced: How can computational modeling elucidate the compound’s mechanism?

Answer:

  • Docking : Use CB2 crystal structures (PDB: 5ZTY) to model binding. The sulfonamide group forms H-bonds with Tyr109 and Ser112 .
  • MD simulations : Simulate ligand-receptor dynamics (100 ns) to predict residence time (>5 µs correlates with in vivo efficacy) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide

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